N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide
Description
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)22-16(18-14)20-19-15(21)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUSHKMYDMWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 4,6-dimethyl-1,3-benzothiazol-2-amine with 2-fluorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a lead compound for the development of new drugs.
Medicine: Studied for its anticancer activity, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Uniqueness
Compared to similar compounds, N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide stands out due to its unique combination of the benzothiazole ring and the fluorobenzohydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article synthesizes current research findings on its biological activity, including relevant case studies and data tables.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
- Molecular Formula : C15H14F N3OS
- Molecular Weight : 301.35 g/mol
Synthesis Methods
The synthesis of benzothiazole derivatives, including this compound, typically involves several methods such as:
- Diazo-Coupling
- Knoevenagel Condensation
- Biginelli Reaction
- Molecular Hybridization Techniques
These methods have been adapted to optimize yields and enhance biological activity against various pathogens .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of benzothiazole derivatives against Mycobacterium tuberculosis (Mtb). The synthesized compounds exhibit varying degrees of potency, with some derivatives showing significant inhibition rates.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
The compound this compound has shown promising results in preliminary screenings against Mtb, indicating its potential as an anti-tubercular agent .
Antiviral Activity
In addition to its antibacterial properties, certain derivatives of benzothiazole have demonstrated antiviral activity. A related study evaluated various benzothiazole compounds for their inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Compounds with fluorine substitutions at specific positions exhibited enhanced inhibitory activity, suggesting that modifications can significantly impact efficacy .
Case Studies
- Anti-Tubercular Activity : A study synthesized a series of benzothiazole derivatives and evaluated their anti-tubercular activity against Mtb strains. The results indicated that compounds with specific structural features were more effective, highlighting the importance of molecular design in drug development .
- Inhibition of MERS-CoV : Another investigation focused on the antiviral potential of benzothiazole derivatives against MERS-CoV. One compound achieved a 50% inhibition concentration (IC50) value of 0.09 μM, showcasing the potential for developing effective antiviral agents from this class .
Q & A
Q. Analytical Techniques :
- NMR Spectroscopy : Confirms regiochemistry (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for fluorophenyl and benzothiazole moieties) .
- IR Spectroscopy : Identifies N-H stretches (~3200 cm⁻¹) and C=O stretches (~1650 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 346.0845) .
How can researchers optimize reaction conditions to improve yield and purity?
Advanced Research Question
Key optimization strategies include:
- Temperature Control : Maintaining reflux temperatures (±2°C) minimizes side reactions like hydrolysis of the hydrazide bond .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate benzothiazole ring formation by 20–30% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) enhances purity to >95% .
Data-Driven Example :
A study on analogous compounds achieved 85% yield by adjusting stoichiometry (1:1.2 molar ratio of benzothiazole to hydrazine) and using inert atmospheres to prevent oxidation .
What challenges arise in characterizing this compound, and how can conflicting spectroscopic data be resolved?
Advanced Research Question
Challenges :
- Signal Overlap in NMR : Methyl groups on the benzothiazole (δ 2.4–2.6 ppm) may obscure adjacent protons. Use 2D NMR (COSY, HSQC) to resolve assignments .
- Mass Spectrometry Contradictions : Discrepancies between theoretical and observed m/z values (e.g., due to adduct formation) require high-resolution instruments (HRMS) and isotopic pattern analysis .
Q. Resolution Workflow :
Cross-validate data across techniques (e.g., IR confirms functional groups absent in NMR).
Compare with literature analogs (e.g., fluorinated benzothiazole derivatives in ).
How does the substitution pattern on the benzothiazole ring influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (F, NO₂) : Enhance antimicrobial activity by increasing electrophilicity. For example, 4,6-difluoro analogs show 2–4x lower MIC values against S. aureus than non-fluorinated derivatives .
- Methyl Groups (4,6-dimethyl) : Improve lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration in neuroinflammation models .
Q. Methodological Approach :
- In Silico Modeling : Use tools like AutoDock to predict binding affinities to target enzymes (e.g., HDAC4 ).
- Comparative Assays : Test derivatives against standardized cell lines (e.g., MCF-7 for anticancer activity) .
What methodologies assess the compound’s stability under varying pH and temperature?
Basic Research Question
Stability Protocols :
- pH Studies : Incubate the compound in buffers (pH 1–13, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal Stability : Use TGA/DSC to identify decomposition points (e.g., melting at >250°C indicates thermal resilience) .
Case Study :
A related hydrazide derivative retained >90% integrity after 48 hours at pH 7.4 and 37°C, but degraded rapidly at pH <3, suggesting gastric instability .
How do researchers address discrepancies in biological activity data across studies?
Advanced Research Question
Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
